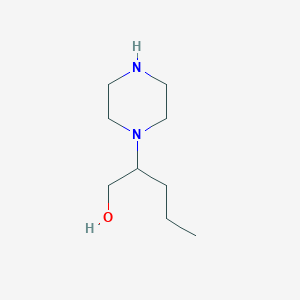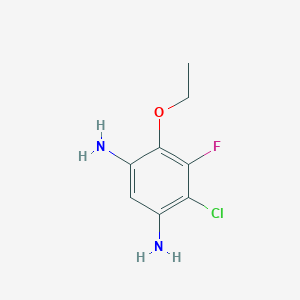
4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine is an organic compound with the molecular formula C₈H₁₀ClFN₂O. It is a derivative of benzene, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring, along with two amine groups. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of a benzene derivative, followed by nucleophilic substitution reactions to introduce the chloro, ethoxy, and fluoro groups. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents like boron compounds for Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, ethoxy, and fluoro groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine: Unique due to the specific combination of chloro, ethoxy, and fluoro groups.
4-Chloro-6-methoxy-5-fluorobenzene-1,3-diamine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chloro-6-ethoxy-5-bromobenzene-1,3-diamine: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The unique combination of substituents in this compound provides distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10ClFN2O |
|---|---|
Molecular Weight |
204.63 g/mol |
IUPAC Name |
4-chloro-6-ethoxy-5-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C8H10ClFN2O/c1-2-13-8-5(12)3-4(11)6(9)7(8)10/h3H,2,11-12H2,1H3 |
InChI Key |
XEPPQZOKLBNTPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1N)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,2'-[1,3]dioxolane]-9-one](/img/structure/B13289462.png)
![3-[3-(Benzyloxy)propoxy]azetidine](/img/structure/B13289474.png)
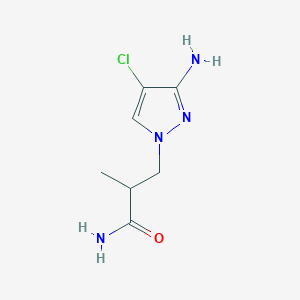
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13289485.png)
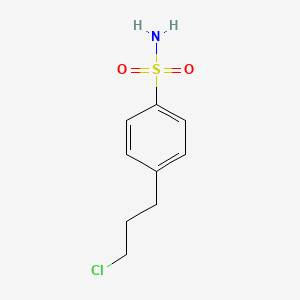
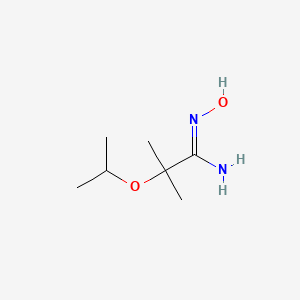
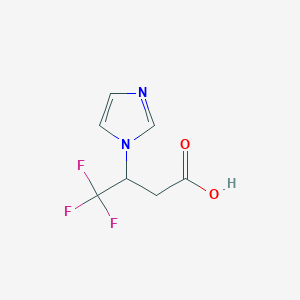
![2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B13289503.png)
amine](/img/structure/B13289508.png)
![4-Chloro-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13289511.png)

![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13289521.png)

